(24R)-24-hydroxycholesterol
Overview
Description
(24R)-24-hydroxycholesterol is a 24-hydroxycholesterol that has R configuration at position 24. It has a role as a nuclear receptor modulator and a mouse metabolite.
Mechanism of Action
Target of Action
The primary target of (24R)-24-hydroxycholesterol is the cytochrome P450 enzyme, 25-hydroxyvitamin D-1α-hydroxylase (1α-OHase) . This enzyme plays a crucial role in the regulation of circulating calcium concentrations, which is critical for mammals due to the key role played by calcium ions in signaling and other cellular functions .
Mode of Action
This compound interacts with its target, the 1α-OHase enzyme, and induces the expression of the gene encoding a key effector of its catabolic breakdown: 25-hydroxyvitamin D-24-hydroxylase (24-OHase) . The 24-OHase enzyme is a mixed-function oxydase cytochrome P450 molecule that resides in the mitochondrial membrane and catalyzes the addition of a hydroxyl group on carbon 24 of the vitamin D secosteroid backbone .
Biochemical Pathways
The interaction of this compound with the 1α-OHase enzyme affects the vitamin D metabolic pathway. When the substrate is 1α,25 (OH) 2 D, this leads to the production of 1,24,25-trihydroxyvitamin D, the initial reactant in the 24-oxydation pathway that leads to metabolite inactivation . This pathway comprises five enzymatic steps involving successive hydroxylation/oxidation reactions at carbons 24 and 23 followed by cleavage of the secosteroid at the C-23/C-24 bond and subsequent oxidation of the cleaved product to calcitroic acid .
Pharmacokinetics
It is known that the kidney is the principal site of production of both 1α,25 (oh) 2 d and 24r,25 (oh) 2 d . The most active form of vitamin D in terms of various classical actions, such as stimulating intestinal calcium absorption and maintaining calcium homeostasis, has been shown to be 1α,25 (OH) 2 D .
Result of Action
The action of this compound results in the regulation of calcium homeostasis in the body. It plays an essential role in maintaining cartilage health and has been shown to protect against osteoarthritis . It also plays an essential role in fracture repair .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, osteoarthritis in humans is associated with low circulating 25-hydroxyvitamin D3 . In vitamin D replete rats, radiolabeled this compound accumulates in articular cartilage following injection of [ 3 H]-25 (OH)D3 . This suggests that the level of vitamin D in the body can influence the action of this compound.
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25-,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWMKBFJCNLRTC-RNCHBCSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313180 | |
Record name | (24R)-Hydroxycholesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27460-26-0 | |
Record name | (24R)-Hydroxycholesterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27460-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 24-Epicerebrosterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027460260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (24R)-Hydroxycholesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 24-EPICEREBROSTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2AI20QQ7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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